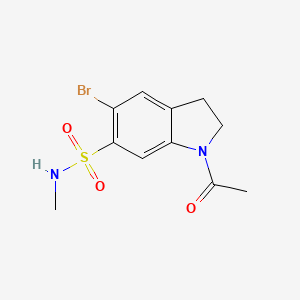
5-bromo-6-(methylsulfamoyl)-N-acetylindoline
Übersicht
Beschreibung
5-bromo-6-(methylsulfamoyl)-N-acetylindoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 5-bromo-6-(methylsulfamoyl)-N-acetylindoline typically involves several steps. One common method is the electrophilic substitution of the aromatic core of indoline at the C-5 position using brominating agents . The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) bromide. Industrial production methods may involve large-scale bromination reactions followed by purification processes to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
5-bromo-6-(methylsulfamoyl)-N-acetylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-bromo-6-(methylsulfamoyl)-N-acetylindoline involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain tyrosine kinases, which are involved in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
5-bromo-6-(methylsulfamoyl)-N-acetylindoline can be compared with other indoline derivatives such as:
5-bromoindole-2-carboxylic acid hydrazone: This compound also contains a bromine atom at the C-5 position and has shown anticancer activity.
5-methylsulfamoyl-N-acetylindoline: Similar to this compound but lacks the bromine atom, which may affect its biological activity and chemical reactivity.
The presence of the bromine atom in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
107144-43-4 |
|---|---|
Molekularformel |
C11H13BrN2O3S |
Molekulargewicht |
333.20 g/mol |
IUPAC-Name |
1-acetyl-5-bromo-N-methyl-2,3-dihydroindole-6-sulfonamide |
InChI |
InChI=1S/C11H13BrN2O3S/c1-7(15)14-4-3-8-5-9(12)11(6-10(8)14)18(16,17)13-2/h5-6,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
NMLHNSZQOBHRSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)NC)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













